4-(2-Methyl-imidazo[1,2-a]pyrimidin-3-yl)-thiazol-2-ylamine
Overview
Description
4-(2-Methyl-imidazo[1,2-a]pyrimidin-3-yl)-thiazol-2-ylamine is a compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential as a phosphodiesterase 4 (PDE4) inhibitor, which makes it a promising candidate for the treatment of various diseases, including inflammatory and neurological disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methyl-imidazo[1,2-a]pyrimidin-3-yl)-thiazol-2-ylamine typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations . One common method starts with the formation of a carbanion intermediate from malononitrile and an active methylene compound, which then attacks the carbonyl group of imidazo[1,2-a]pyrimidine-2-carbaldehyde to form an olefin intermediate .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves optimizing the synthetic routes for large-scale production. This includes ensuring high yield, purity, and cost-effectiveness of the process .
Chemical Reactions Analysis
Types of Reactions
4-(2-Methyl-imidazo[1,2-a]pyrimidin-3-yl)-thiazol-2-ylamine undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
4-(2-Methyl-imidazo[1,2-a]pyrimidin-3-yl)-thiazol-2-ylamine has a wide range of scientific research applications:
Mechanism of Action
The compound exerts its effects primarily by inhibiting PDE4, an enzyme that hydrolyzes cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, the compound increases intracellular cAMP levels, leading to anti-inflammatory and neuroprotective effects . The imidazo[1,2-a]pyrimidine scaffold forms hydrogen bonds with specific residues in the PDE4 enzyme, enhancing its inhibitory activity .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine analogues: Known for their anti-tuberculosis activity.
Benzo[4,5]imidazo[1,2-a]pyrimidine derivatives: Studied for their selective inhibitory effects on various enzymes.
Uniqueness
4-(2-Methyl-imidazo[1,2-a]pyrimidin-3-yl)-thiazol-2-ylamine stands out due to its potent PDE4 inhibitory activity and remarkable metabolic stability, making it a promising candidate for drug development .
Biological Activity
4-(2-Methyl-imidazo[1,2-a]pyrimidin-3-yl)-thiazol-2-ylamine is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications of this compound, supported by various research findings and case studies.
- Molecular Formula : C17H15N5S
- Molecular Weight : 321.4 g/mol
- CAS Number : 436099-84-2
Antitumor Activity
Research indicates that imidazo[1,2-a]pyridine derivatives, including the thiazole-containing compounds, exhibit significant anticancer properties. A study highlighted that derivatives of 4-(imidazo[1,2-a]pyrimidin-3-yl)thiazol-2-amine showed promising results in inhibiting cancer cell proliferation with IC50 values ranging from 1.61 to 1.98 µg/mL against various cancer cell lines, suggesting a strong potential for therapeutic development in oncology .
Phosphodiesterase Inhibition
Recent findings have identified this compound as a novel inhibitor of phosphodiesterase 4 (PDE4), an enzyme implicated in inflammatory diseases. The most potent derivative exhibited an IC50 of 0.48 ± 0.02 µM, demonstrating significant metabolic stability and potential for treating conditions like asthma and COPD . The inhibition of PDE4 by these compounds may lead to increased levels of cAMP, thereby mediating anti-inflammatory effects.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Certain derivatives have shown effective antibacterial activity against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) reported at 31.25 µg/mL . This suggests a potential application in treating bacterial infections.
Structure-Activity Relationship (SAR)
The biological activity of thiazole and imidazopyridine derivatives is often influenced by their structural components. Key observations include:
- Substituents on the Imidazopyridine Ring : The presence of electron-donating groups at specific positions enhances activity.
- Thiazole Moiety : Essential for cytotoxic activity; modifications can significantly affect potency.
Table 1 summarizes the SAR findings related to various derivatives:
Compound Structure | Activity Type | IC50 Value (µM) | Notes |
---|---|---|---|
L19 | PDE4 Inhibitor | 0.48 ± 0.02 | High metabolic stability |
Compound 9 | Antitumor | 1.61 ± 1.92 | Effective against multiple cell lines |
Compound 10 | Antibacterial | <31.25 | Effective against Gram-positive bacteria |
Case Study: PDE4 Inhibition
In a detailed study focusing on the optimization of PDE4 inhibitors, a series of derivatives based on the core structure of 4-(imidazo[1,2-a]pyrimidin-3-yl)thiazol-2-amine were synthesized and tested. The lead compound demonstrated not only potent inhibition but also favorable pharmacokinetic properties, indicating its viability as a candidate for further development in treating chronic inflammatory diseases .
Case Study: Anticancer Potential
A comprehensive evaluation of various thiazole derivatives revealed that modifications to the imidazopyridine scaffold could enhance anticancer activity significantly. Compounds were tested across several cancer cell lines, with results indicating that specific substitutions led to improved efficacy compared to standard chemotherapeutic agents .
Properties
IUPAC Name |
4-(2-methylimidazo[1,2-a]pyrimidin-3-yl)-1,3-thiazol-2-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N5S/c1-6-8(7-5-16-9(11)14-7)15-4-2-3-12-10(15)13-6/h2-5H,1H3,(H2,11,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDTBTKZFPKWLSW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=CC=NC2=N1)C3=CSC(=N3)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60587963 | |
Record name | 4-(2-Methylimidazo[1,2-a]pyrimidin-3-yl)-1,3-thiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60587963 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
886507-69-3 | |
Record name | 4-(2-Methylimidazo[1,2-a]pyrimidin-3-yl)-1,3-thiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60587963 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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